molecular formula C20H22N2O3S B178143 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate CAS No. 146368-09-4

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate

Cat. No. B178143
CAS RN: 146368-09-4
M. Wt: 370.5 g/mol
InChI Key: DZZLKLFMSFKOPT-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate (EDMIVIS) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. EDMIVIS has been synthesized in a number of ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in depth.

Scientific Research Applications

Cancer Detection

A novel water-soluble near-infrared dye was developed using a compound structurally similar to 1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate. This dye demonstrated a 2-fold increase in quantum yield compared to previous versions, making it useful for cancer detection via optical imaging. The dye's stability was proven through peptide labeling, and its applications in developing molecular-based beacons for cancer detection were highlighted (Pham, Medarova, & Moore, 2005).

Polymer Functionalization

Research on linear and star-shaped polyglycidols involved treating these polymers with 2-chloroethylsulfonyl chloride to form reactive vinyl sulfonate end groups. The high reactivity of these groups towards amines, alcohols, and amino acids was investigated, indicating potential applications in polymer chemistry and materials science (Haamann, Keul, Klee, & Möller, 2010).

Polymer Modification

In a study, ethylene/vinyl alcohol copolymer (EVAL) was modified using alkyl vinyl sulfones. This reaction produced 2-(alkylsulfonyl) ethyl EVAL derivatives, showcasing the potential for creating modified polymers with varied properties, possibly influencing future material science applications (Imai, Shiomi, Tezuka, & Inokami, 1992).

Molecular Mechanics Calculations

Research on molecular mechanics calculations of sulfones, including vinyl sulfones, provided insights into the structures and vibrational spectra of these compounds. This study is crucial for understanding the physical and chemical properties of sulfones in various scientific applications (Allinger & Fan, 1993).

Versatile Agents for PET Probe Construction

Vinyl sulfones, structurally similar to the compound , were used to create efficient radiolabeling agents for biomedical research, particularly in PET probe construction. This highlights the compound's potential utility in advanced medical imaging and diagnostics (Zhang, Cai, Wang, Wang, Yuan, Wu, Ma, & Li, 2020).

properties

IUPAC Name

2-[(E)-2-anilinoethenyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22-18-11-10-16(26(23,24)25)14-17(18)20(2,3)19(22)12-13-21-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLKLFMSFKOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C=CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)/C=C/NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476305
Record name 2-[(E)-2-Anilinoethenyl]-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate

CAS RN

146368-09-4
Record name 3H-Indolium, 1-ethyl-3,3-dimethyl-2-[2-(phenylamino)ethenyl]-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(E)-2-Anilinoethenyl]-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 3
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
1-Ethyl-3,3-dimethyl-2-(2-(phenylamino)vinyl)-3H-indol-1-ium-5-sulfonate

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